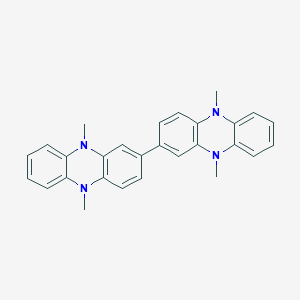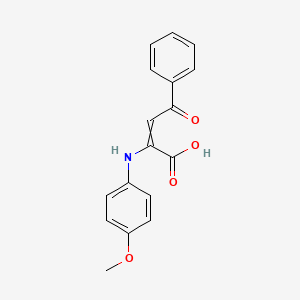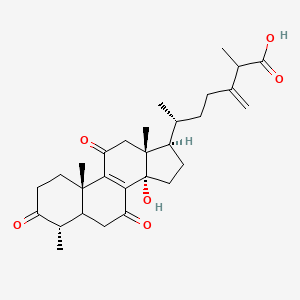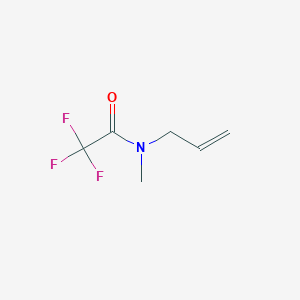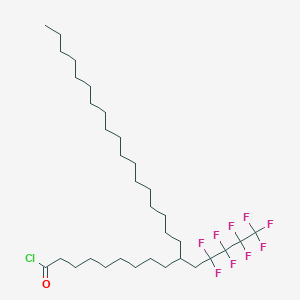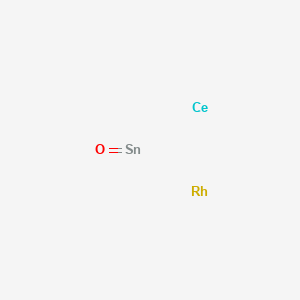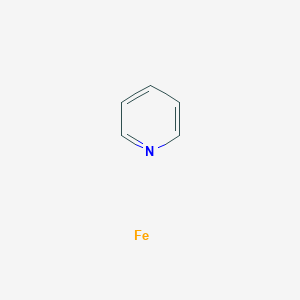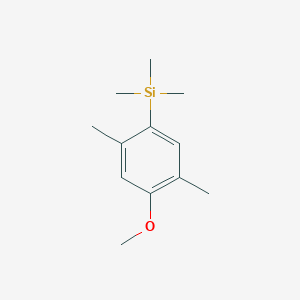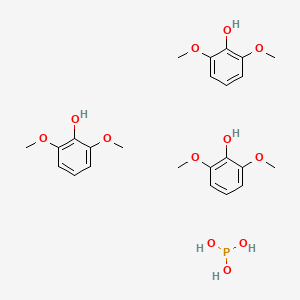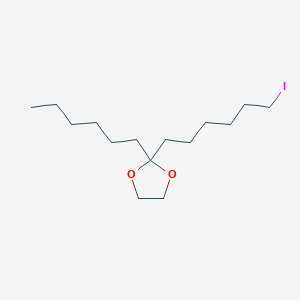
1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This specific compound has a molecular formula of C12H23IO2 and is characterized by the presence of a hexyl group and an iodohexyl group attached to the dioxolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the removal of water, which drives the reaction to completion. For example, the reaction of heptanal with ethylene glycol in the presence of p-toluenesulfonic acid can yield 2-hexyl-1,3-dioxolane .
Industrial Production Methods
Industrial production of dioxolanes, including 1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)-, often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of molecular sieves or azeotropic distillation can help in the efficient removal of water during the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring back to the original aldehyde or ketone.
Substitution: The iodohexyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces corresponding carbonyl compounds.
Reduction: Yields original aldehyde or ketone.
Substitution: Forms new compounds with substituted groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a radiolabeled compound in diagnostic imaging.
Industry: Utilized in the synthesis of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- involves its ability to form stable acetal or ketal structures, which protect carbonyl groups from unwanted reactionsThe compound’s stability and reactivity make it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the hexyl and iodohexyl groups.
2-Hexyl-1,3-dioxolane: Similar structure but lacks the iodohexyl group.
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane: Contains a bromoethyl group instead of an iodohexyl group.
Uniqueness
1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- is unique due to the presence of both hexyl and iodohexyl groups, which impart specific reactivity and stability to the compound. This makes it particularly useful in applications requiring selective protection and functionalization of carbonyl compounds .
Eigenschaften
CAS-Nummer |
482315-11-7 |
|---|---|
Molekularformel |
C15H29IO2 |
Molekulargewicht |
368.29 g/mol |
IUPAC-Name |
2-hexyl-2-(6-iodohexyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H29IO2/c1-2-3-4-7-10-15(17-13-14-18-15)11-8-5-6-9-12-16/h2-14H2,1H3 |
InChI-Schlüssel |
CDNZOJZLDAZJHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(OCCO1)CCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


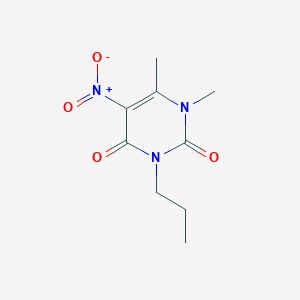
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
